molecular formula C14H12N2O B2563347 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile CAS No. 2201878-64-8

3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile

Cat. No. B2563347
CAS RN: 2201878-64-8
M. Wt: 224.263
InChI Key: PYLICNZGDHCCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile” is a complex organic molecule that contains a pyridine ring, a methoxy group, a methylphenyl group, and a carbonitrile group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its constituent groups . The pyridine ring, for example, is a common component in many organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure . These could include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the environment in which it is used . Without specific context or studies, it’s difficult to provide a detailed analysis of its mechanism of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

The future directions for research on this compound would depend on its potential applications . These could include its use in the development of new drugs, materials, or chemical processes .

properties

IUPAC Name

3-[(2-methylphenyl)methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-11-4-2-3-5-13(11)10-17-14-9-16-7-6-12(14)8-15/h2-7,9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLICNZGDHCCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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